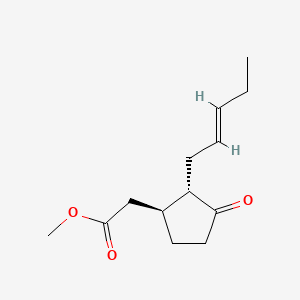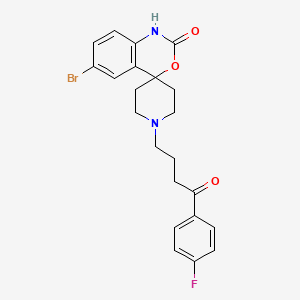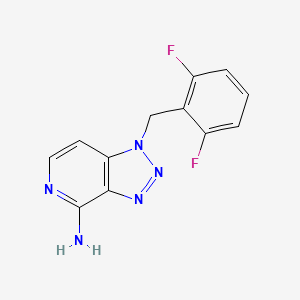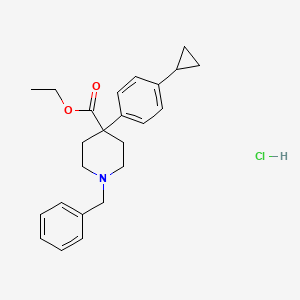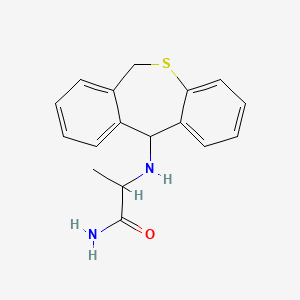
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1,1-dimethylethyl)-, O-methyloxime, monohydrochloride, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1,1-dimethylethyl)-, O-methyloxime, monohydrochloride, (E)- involves several synthetic routes and reaction conditions. The synthesis typically starts with the appropriate pyridinecarboxaldehyde derivative, followed by the introduction of the tetrahydro-1-(1,1-dimethylethyl) group. The O-methyloxime formation is achieved through the reaction with methoxyamine hydrochloride under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1,1-dimethylethyl)-, O-methyloxime, monohydrochloride, (E)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used in studies involving enzyme inhibition and receptor bindingIndustrially, it can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1,1-dimethylethyl)-, O-methyloxime, monohydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1,1-dimethylethyl)-, O-methyloxime, monohydrochloride, (E)- stands out due to its unique structural features and versatile applications. Similar compounds include other pyridinecarboxaldehyde derivatives and tetrahydropyridine compounds. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Eigenschaften
CAS-Nummer |
139886-20-7 |
|---|---|
Molekularformel |
C11H21ClN2O |
Molekulargewicht |
232.75 g/mol |
IUPAC-Name |
(E)-1-(1-tert-butyl-3,6-dihydro-2H-pyridin-5-yl)-N-methoxymethanimine;hydrochloride |
InChI |
InChI=1S/C11H20N2O.ClH/c1-11(2,3)13-7-5-6-10(9-13)8-12-14-4;/h6,8H,5,7,9H2,1-4H3;1H/b12-8+; |
InChI-Schlüssel |
VQJDUEQCFORFEC-MXZHIVQLSA-N |
Isomerische SMILES |
CC(C)(C)N1CCC=C(C1)/C=N/OC.Cl |
Kanonische SMILES |
CC(C)(C)N1CCC=C(C1)C=NOC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


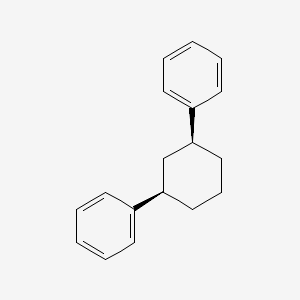
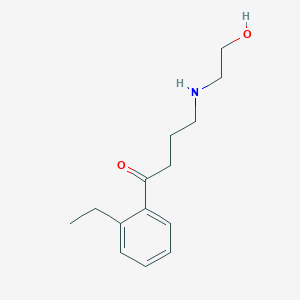
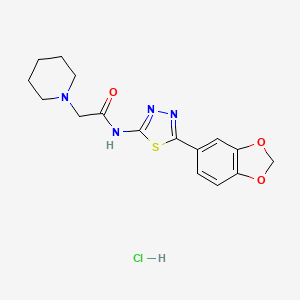

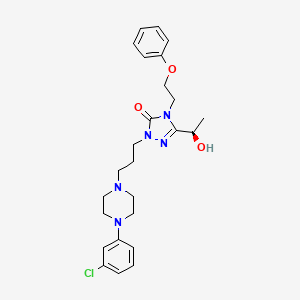

![N,N'-Di-(bis-(2-chloraethyl)-sulfamyl)-hexamethylendiamin [German]](/img/structure/B12751717.png)
